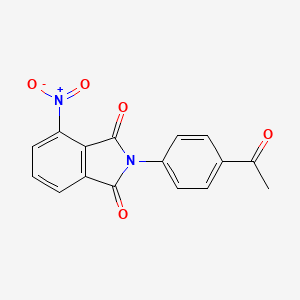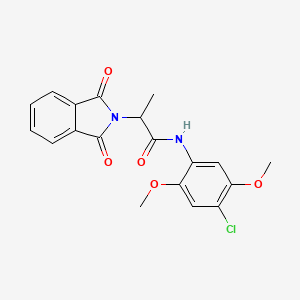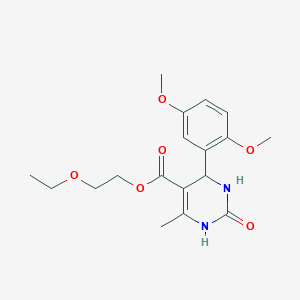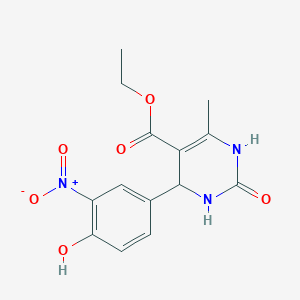![molecular formula C20H28N8O B11700573 N,N-dimethyl-4-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline](/img/structure/B11700573.png)
N,N-dimethyl-4-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
准备方法
合成路线和反应条件
N,N-二甲基-4-[(E)-{2-[4-(吗啉-4-基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯胺的合成通常涉及多步有机反应。精心选择起始原料和试剂以确保获得所需的产物,并具有高产率和纯度。常见的合成路线可能包括:
步骤 1: 通过环化反应形成三嗪环。
步骤 2: 通过取代反应引入吗啉基和吡咯烷基。
步骤 3: 将肼衍生物与三嗪中间体偶联。
步骤 4: 与 N,N-二甲基苯胺最终缩合形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及大规模间歇式或连续流动工艺。反应条件(如温度、压力和溶剂选择)经过优化,以最大程度地提高效率并降低成本。催化剂和提纯技术也用于确保最终产品符合行业标准。
化学反应分析
反应类型
N,N-二甲基-4-[(E)-{2-[4-(吗啉-4-基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯胺可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他衍生物。
还原: 还原反应可以导致形成胺类或其他还原形式。
取代: 该化合物可以参与亲核或亲电取代反应,导致形成新的衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)以及各种亲核试剂或亲电试剂。精心控制反应条件,如温度、溶剂和 pH 值,以实现预期结果。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生多种取代衍生物。
科学研究应用
N,N-二甲基-4-[(E)-{2-[4-(吗啉-4-基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯胺具有多种科学研究应用,包括:
化学: 用作有机合成中的试剂或中间体。
医学: 对其潜在的治疗特性进行研究,例如抗癌或抗菌活性。
工业: 用于开发新材料或化学工艺。
作用机制
N,N-二甲基-4-[(E)-{2-[4-(吗啉-4-基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯胺的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
分子靶标: 化合物结合或修饰的酶、受体或其他蛋白质。
相关途径: 受化合物活性影响的生物学途径,导致其观察到的效应。
相似化合物的比较
类似化合物
与 N,N-二甲基-4-[(E)-{2-[4-(吗啉-4-基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯胺类似的化合物可能包括其他三嗪衍生物或具有类似官能团的化合物。
独特性
该化合物的独特性在于其官能团和结构特征的特定组合,与其他类似化合物相比,这可能赋予其独特的特性和应用。
属性
分子式 |
C20H28N8O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H28N8O/c1-26(2)17-7-5-16(6-8-17)15-21-25-18-22-19(27-9-3-4-10-27)24-20(23-18)28-11-13-29-14-12-28/h5-8,15H,3-4,9-14H2,1-2H3,(H,22,23,24,25)/b21-15+ |
InChI 键 |
CYRZCLAPVUYEBQ-RCCKNPSSSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1H-1,3-Benzodiazol-2-YL)-3-(2-methylphenyl)propan-2-YL]-1H-1,3-benzodiazole](/img/structure/B11700492.png)




![(5Z)-5-(4-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11700530.png)
![3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700533.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide](/img/structure/B11700537.png)
![2-hydroxy-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11700552.png)



![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11700580.png)

